Methyl4-oxo-4H-pyran-2-carboxylate
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyrans, which contain an oxygen atom within a six-membered ring, are a prominent class of heterocyclic compounds. researchgate.net Specifically, 4H-pyran-4-ones, also known as γ-pyrones, are characterized by a ketone group at the 4-position of the pyran ring. wisconsin.edu Methyl 4-oxo-4H-pyran-2-carboxylate belongs to this family of γ-pyrones and is distinguished by the presence of a methyl ester at the 2-position. This structural arrangement imparts specific reactivity and electronic properties to the molecule, making it a subject of interest for synthetic and medicinal chemists. The pyran ring system is prevalent in numerous natural products, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net
Significance as a Pyrone Derivative Scaffold
The 4H-pyran-4-one moiety is an important structural motif found in many naturally occurring compounds and is associated with diverse biological activities. researchgate.net Pyrone derivatives are recognized for their potential in medicinal chemistry and have been investigated for various therapeutic applications. sioc-journal.cn The core structure of Methyl 4-oxo-4H-pyran-2-carboxylate serves as a versatile starting material for the synthesis of a variety of other compounds. The ester and ketone functionalities, along with the diene system within the pyrone ring, provide multiple reactive sites for chemical modifications. This allows for the construction of more complex molecular architectures, including those with potential pharmacological relevance. For instance, the pyrone framework can be a precursor to pyridinones, which are also of significant interest in drug discovery.
Historical Development in Chemical Literature
The study of pyrones and their derivatives has a long history in organic chemistry. The synthesis of the parent compound, 4H-pyran-4-one (γ-pyrone), often involves the precursor 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. wisconsin.edu The synthesis of chelidonic acid itself has been a subject of study, with patented procedures involving condensation and subsequent reflux processes. wisconsin.edu The development of synthetic methods to access functionalized pyrones like Methyl 4-oxo-4H-pyran-2-carboxylate has been driven by the desire to create novel compounds for various applications. Over the years, numerous derivatives of kojic acid, a structurally related 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, have been synthesized to explore their immunopharmacological uses. nih.gov The continuous exploration of new synthetic routes and reactions of pyrone derivatives, including Methyl 4-oxo-4H-pyran-2-carboxylate, reflects the enduring importance of this class of compounds in chemical research. For example, research has been conducted on the synthesis of various 4H-pyran derivatives as potential antioxidant and antibacterial agents. nih.govmdpi.com
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H6O4 |
| Molecular Weight | 154.12 g/mol sigmaaldrich.com |
| CAS Number | 1551-46-8 bldpharm.com |
| Appearance | Solid/Powder sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 75-77 °C (lit.) sigmaaldrich.com |
| Boiling Point | 146-148 °C/0.75 mmHg (lit.) sigmaaldrich.com |
Interactive Data Table: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. bldpharm.com |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. mdpi.com |
| Infrared (IR) | Shows characteristic C=O stretching vibrations for the γ-pyrone and the aldehyde carbonyl group. mdpi.com |
| Mass Spectrometry (MS) | LC-MS data available. bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxopyran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)6-4-5(8)2-3-11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQUVSFXLGZBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293965 | |
| Record name | Methyl 4-oxo-4H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551-46-8 | |
| Record name | Methyl 4-oxo-4H-pyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxo-4H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Methyl 4 Oxo 4h Pyran 2 Carboxylate
Electrophilic and Nucleophilic Character of the Pyrone Ring
The 4-pyrone ring exhibits a dual reactivity profile, capable of reacting with both electrophiles and nucleophiles. The electron-withdrawing nature of the carbonyl group and the ring oxygen deactivates the ring towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Protonation, a form of electrophilic attack, occurs preferentially at the carbonyl oxygen, as this allows for the formation of a stable cationic species where the positive charge can be delocalized through resonance, creating a hydroxypyrylium cation. youtube.com
Conversely, the pyrone ring is susceptible to nucleophilic attack. The electron-deficient carbons, particularly at positions 2 and 6, are primary sites for nucleophilic addition. Strong nucleophiles can lead to ring-opening reactions. For instance, the reaction of related 2,6-disubstituted-4-pyrones with ammonia (B1221849) can result in the formation of 2,6-disubstituted pyridines. researchgate.net The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions. While some nucleophiles attack the ring carbons, others may react at the substituent groups. nih.gov In the case of 4-hydroxy-2-pyrones, the hydroxyl group can act as a nucleophile in reactions like Mitsunobu and oxa-Michael additions, demonstrating the ring's ability to participate in nucleophilic coupling. mdpi.com The presence of the carboxylate group further influences the regioselectivity of nucleophilic attack.
Reactions Involving the Carboxylate Moiety
The methyl carboxylate group at the C-2 position is a key site for various chemical transformations, enabling the synthesis of a wide range of derivatives.
Esterification and Transesterification Reactions
While Methyl 4-oxo-4H-pyran-2-carboxylate is already an ester, the parent carboxylic acid, 4-oxo-4H-pyran-2-carboxylic acid, can be esterified. Standard esterification methods, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed. For example, derivatives of kojic acid, a related hydroxypyrone, have been esterified to produce compounds like (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate. nih.gov
Transesterification, the conversion of one ester to another, is also a feasible reaction for Methyl 4-oxo-4H-pyran-2-carboxylate. This reaction is typically catalyzed by either a strong acid or a strong base. masterorganicchemistry.comyoutube.com In a base-catalyzed mechanism, an alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Elimination of the original methoxide (B1231860) group yields the new ester. To drive the reaction to completion, the alcohol corresponding to the desired ester is often used in excess as the solvent. masterorganicchemistry.comyoutube.com The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com
Table 1: Overview of Transesterification Conditions
| Catalyst Type | General Conditions | Mechanism Highlights |
|---|---|---|
| Base-Catalyzed | Alkoxide (e.g., NaOCH₂CH₃) in the corresponding alcohol (e.g., ethanol). masterorganicchemistry.com | Two-step addition-elimination via a tetrahedral intermediate. masterorganicchemistry.com |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) in an excess of the new alcohol. masterorganicchemistry.com | Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of original alcohol. masterorganicchemistry.com |
Decarboxylation Pathways
The carboxylate group at the C-2 position of the pyrone ring can be removed through decarboxylation, typically under thermal conditions. The parent compound, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), undergoes decarboxylation upon heating to yield γ-pyrone. wisconsin.edu This suggests that the ester, Methyl 4-oxo-4H-pyran-2-carboxylate, could first be hydrolyzed to the corresponding carboxylic acid and then decarboxylated.
The mechanism for the decarboxylation of β-keto acids, which is analogous to the structure of 4-oxo-4H-pyran-2-carboxylic acid, proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comyoutube.com Heating the β-keto acid facilitates an intramolecular proton transfer from the carboxylic acid to the carbonyl oxygen, leading to the concerted cleavage of the C-C bond, releasing carbon dioxide and forming an enol intermediate. masterorganicchemistry.comyoutube.com This enol then tautomerizes to the more stable keto form. pearson.comorganicchemistrytutor.com This pathway is favored because the carbonyl group at the β-position (C-4 in this case) stabilizes the transition state. masterorganicchemistry.comorganicchemistrytutor.com
Amidation Reactions and Carboxamide Formation
The methyl ester of Methyl 4-oxo-4H-pyran-2-carboxylate can be converted into a carboxamide through reaction with an amine. This transformation typically involves nucleophilic acyl substitution, where the amine displaces the methoxide group. The direct amidation of the corresponding carboxylic acid is also a common route. tandfonline.com
Several methods can be employed for this conversion. For example, 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid has been successfully converted to various N-substituted carboxamides using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or by forming an activated intermediate with reagents such as CMPI (2-chloro-1-methylpyridinium iodide) before adding the amine. tandfonline.com Another approach involves the hydration of a corresponding nitrile group, as demonstrated in the synthesis of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide using a copper(II) catalyst. nih.gov
Table 2: Selected Reagents for Amide Formation from Pyrone Carboxylic Acids
| Reagent/Method | Description | Reference |
|---|---|---|
| TBTU/Triethylamine | A coupling agent that activates the carboxylic acid for direct reaction with an amine. | tandfonline.com |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is another effective coupling agent. | tandfonline.com |
| CMPI/Triethylamine | 2-Chloro-1-methylpyridinium iodide activates the carboxylic acid, which then reacts with the amine. | tandfonline.com |
| Nitrile Hydration | Catalytic hydration of a nitrile functional group to form a primary amide. nih.gov | nih.gov |
Transformations at the Ketone Functionality
The ketone at the C-4 position is a reactive site that can undergo various transformations typical of carbonyl compounds.
Reduction Reactions of the Carbonyl Group
The carbonyl group of the pyrone ring can be reduced to a secondary alcohol. This is a standard transformation for ketones and can be achieved using various reducing agents. libretexts.org The most common laboratory reagents for this purpose are complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org
Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk It selectively reduces aldehydes and ketones. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This addition forms an alkoxide intermediate, which is subsequently protonated by the solvent or during an acidic workup to yield the secondary alcohol. libretexts.orgyoutube.com
Lithium aluminum hydride is a much stronger reducing agent and will reduce ketones as well as esters, carboxylic acids, and amides. masterorganicchemistry.comwizeprep.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous or acidic workup step to protonate the alkoxide intermediate. chemistrysteps.comyoutube.com Given that Methyl 4-oxo-4H-pyran-2-carboxylate also contains an ester group, using LiAlH₄ would likely result in the reduction of both the ketone and the ester, yielding a diol. For the selective reduction of the ketone to a secondary alcohol, the milder NaBH₄ would be the preferred reagent. masterorganicchemistry.com
Table 3: Common Reducing Agents for Ketones
| Reagent | Formula | Reactivity & Selectivity | Typical Solvents | Workup |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Milder; reduces aldehydes and ketones. masterorganicchemistry.com | Methanol, Ethanol | Often occurs in situ from solvent, or mild acid workup. libretexts.org |
| Lithium Aluminum Hydride | LiAlH₄ | Stronger; reduces ketones, aldehydes, esters, carboxylic acids, amides. masterorganicchemistry.com | Diethyl ether, THF (anhydrous) | Separate aqueous/acidic workup step required. youtube.com |
Condensation Reactions with Carbonyl Compounds
The pyrone ring system, particularly with an electron-withdrawing substituent like a methyl carboxylate group, can participate in condensation reactions with various carbonyl compounds. These reactions often involve the active methyl group if present, or other positions on the ring susceptible to nucleophilic attack followed by condensation.
A notable example involves the Knoevenagel condensation. While direct examples with Methyl 4-oxo-4H-pyran-2-carboxylate are not extensively detailed in the provided context, analogous reactions with similar 4-pyrone structures are well-documented. For instance, the introduction of an electron-withdrawing group at the C-4 position of the pyrone ring via the Knoevenagel reaction is a key step in the synthesis of popular merocyanine (B1260669) dyes like DCM. mdpi.com Similarly, the aldol (B89426) condensation of 2-methyl-4-pyrones with aromatic aldehydes is a major method for preparing 2-vinyl-substituted 4-pyrones. mdpi.com
Nucleophilic Substitution Reactions
Substitution on the Pyrone Ring System
The pyrone ring in methyl 4-oxo-4H-pyran-2-carboxylate is susceptible to nucleophilic attack, which can lead to substitution reactions. The presence of the carbonyl group and the ring oxygen atom influences the electrophilicity of the ring carbons.
Studies on analogous 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones demonstrate that these compounds can react with various nucleophiles. mdpi.com For instance, reaction with aniline (B41778) or diphenylamine (B1679370) leads to the substitution of the dimethylamino group. mdpi.com Similarly, reaction with 2-methylindole (B41428) as a carbon-nucleophile results in indolyl-substituted 4-pyrones. mdpi.com These transformations typically occur under heating in acetic acid and proceed via a 1,6-conjugate addition/elimination mechanism without opening the pyrone ring. mdpi.com
Substitution at Side Chains
Nucleophilic substitution can also occur at the side chains of pyrone derivatives. For instance, in the case of 2-(2-(dimethylamino)vinyl)-4-pyrones, the dimethylamino group on the vinyl side chain is readily substituted by other nucleophiles. mdpi.com This reactivity provides a convenient method for the functionalization of the 4-pyrone scaffold. mdpi.com
Oxidation Reactions of the Pyrone Nucleus and Substituents
The oxidation of the pyrone nucleus and its substituents is a less commonly explored area for methyl 4-oxo-4H-pyran-2-carboxylate specifically. However, general principles of oxidation chemistry can be applied. The pyrone ring itself is relatively electron-deficient and thus generally resistant to oxidation. However, substituents on the ring can be susceptible to oxidation.
For example, if a methyl group were present on the pyrone ring, it could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. The double bonds within the pyrone ring could also be subject to oxidative cleavage under harsh conditions, though this would lead to the destruction of the heterocyclic system.
Cycloaddition Reactions and Ring Expansion/Contraction
[3+2] Dipolar Cycloadditions
The pyrone ring system can participate in cycloaddition reactions. Specifically, derivatives of 4-pyrones have been shown to undergo [3+2] dipolar cycloadditions. For example, 2-(2-(dimethylamino)vinyl)-4-pyrones react with 1,3-dipoles, leading to the formation of isoxazolyl-substituted 4-pyrones. mdpi.com This reaction involves a 1,3-dipolar cycloaddition/elimination sequence where the dimethylamino group is substituted. mdpi.com This strategy allows for the synthesis of complex heterocyclic systems attached to the pyrone core without ring opening. mdpi.com
Ring expansion and contraction reactions are fundamental transformations in organic chemistry that can alter the size of a cyclic system. wikipedia.org While specific examples involving methyl 4-oxo-4H-pyran-2-carboxylate are not detailed, related pyrone systems can undergo such rearrangements under specific conditions, often involving cationic intermediates. masterorganicchemistry.com
Ring Opening and Rearrangement Mechanisms
The pyran ring of Methyl 4-oxo-4H-pyran-2-carboxylate, also known as methyl coumalate, is susceptible to ring-opening and rearrangement reactions, often initiated by nucleophilic attack. These transformations are crucial for the synthesis of a variety of acyclic and heterocyclic compounds.
One significant mechanism involves the reaction with nitrogen-containing nucleophiles. nih.govbeilstein-journals.org The nature of the nucleophile dictates the reaction pathway. For instance, aliphatic amines can react with the pyranone system, leading to the formation of enamines without ring cleavage. nih.govbeilstein-journals.org However, when dinucleophiles like hydrazines are used, a recyclization process occurs. This process is believed to begin with a nucleophilic attack on the lactone moiety, leading to an intermediate which then undergoes the opening of the furanone ring. Subsequent proton transfer results in the final rearranged heterocyclic product. beilstein-journals.org
Hydride-induced cleavage has also been observed in related 2-pyranylidene carbene complexes. This reaction proceeds via the cleavage of the C–O bond within the pyran ring, followed by the ring closure of the resulting unsaturated acylmetalates and reductive elimination. rsc.org
Furthermore, methyl coumalate can participate in cycloaddition reactions that lead to rearrangement. For example, it reacts with enol ethers to form stable bicyclic lactone adducts. rsc.org These adducts can then be aromatized, often with an acid catalyst like p-toluenesulfonic acid (PTSA) in methanol, to yield substituted isophthalates. rsc.org The mechanism involves the initial Diels-Alder reaction to form the bicyclic intermediate, which then undergoes rearrangement and elimination to form the aromatic ring. rsc.orgresearchgate.net
The table below summarizes the outcomes of ring-opening and rearrangement reactions of Methyl 4-oxo-4H-pyran-2-carboxylate with different reagents.
| Reagent | Reaction Type | Product(s) |
| Aliphatic Amines | Enamine Formation | 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety |
| Hydrazines | Recyclization | Substituted pyrazol-3-ones with an allomaltol fragment |
| Enol Ethers | Cycloaddition-Rearrangement | Substituted isophthalates |
| Hydride (in carbene complexes) | C-O Bond Cleavage | Acyclic unsaturated acylmetalates |
Retro-Claisen Reactions and Related Cleavage Pathways
While specific literature detailing a direct retro-Claisen reaction of methyl coumalate is not prevalent, related cleavage pathways are known. For example, the reaction with strong nucleophiles can lead to the opening of the pyranone ring. The initial step often involves the attack of the nucleophile at either the C4-carbonyl or the C2-ester group. Subsequent electronic rearrangement can lead to the cleavage of the heterocyclic ring, forming acyclic intermediates.
The cleavage of the pyran ring is a key step in several synthetic transformations. For instance, the reaction with certain nucleophiles can lead to the formation of functionalized β,γ-unsaturated carboxylic acids or α,γ-dienoic acids through a 1,6-addition reaction followed by an electrocyclic ring-opening. researchgate.net
Mechanistic Investigations of Key Transformations
Rate-Determining Steps and Equilibrium Considerations
In multi-step reactions, such as the synthesis of isophthalates from methyl coumalate and enol ethers, the initial cycloaddition to form the bicyclic lactone intermediate can be the rate-determining step, especially at lower temperatures. rsc.org The subsequent aromatization step, often acid-catalyzed, may proceed at a different rate.
Equilibrium considerations are also important in understanding the reactivity of pyranones. physicsandmathstutor.compasco.com The pyranone ring itself exists in equilibrium with its open-chain tautomers, although the ring form is generally more stable. In reactions involving ring opening, the position of the equilibrium between the cyclic and acyclic forms can be influenced by factors such as temperature, solvent, and the presence of catalysts. physicsandmathstutor.comnih.gov For example, in the isomerization of ribose, a population inversion between the furanose and pyranose forms is observed at higher temperatures. nih.gov
The table below outlines key kinetic and thermodynamic aspects of reactions involving Methyl 4-oxo-4H-pyran-2-carboxylate.
| Reaction Type | Potential Rate-Determining Step | Equilibrium Considerations |
| Cycloaddition with Enol Ethers | Formation of the bicyclic lactone adduct | Equilibrium between reactants and the bicyclic adduct can be temperature-dependent. |
| Ring Opening with Nucleophiles | Initial nucleophilic attack or subsequent ring cleavage | Equilibrium between the pyranone and the ring-opened species. |
| Aromatization of Adducts | Elimination of a leaving group (e.g., alcohol) | The final aromatic product is typically thermodynamically stable, driving the equilibrium forward. |
Role of Intermediates in Reaction Pathways
Intermediates play a crucial role in the reaction pathways of Methyl 4-oxo-4H-pyran-2-carboxylate, often dictating the final product structure. youtube.comyoutube.com
A prominent intermediate in the reactions of methyl coumalate is the bicyclic lactone formed during Diels-Alder reactions with alkenes and enol ethers. rsc.org These adducts can often be isolated, especially when the reaction is conducted at temperatures below 100 °C. rsc.org The stability and subsequent reactivity of this intermediate are key to the synthesis of various substituted cyclohexenes and isophthalates. rsc.org
In reactions with nucleophiles, various open-chain intermediates can be formed. For example, the reaction with hydrazines is proposed to proceed through an initial adduct, which then undergoes ring opening to form an acyclic intermediate before cyclizing to the final pyrazolone (B3327878) product. beilstein-journals.org Similarly, in hydride-induced cleavage of related pyran systems, unsaturated acylmetalates are key intermediates. rsc.org
The formation of zwitterionic intermediates is also proposed in some reactions, such as the phosphine-catalyzed annulation of allenoates with aldehydes to form 2-pyrones. nih.gov The stereochemistry of the final product can be influenced by the equilibrium between different isomeric forms of the zwitterionic intermediate. nih.gov
| Reaction | Key Intermediate(s) | Role of Intermediate |
| Diels-Alder with Enol Ethers | Bicyclic lactone adduct | Precursor to substituted cyclohexenes and isophthalates. |
| Reaction with Hydrazines | Acyclic hydrazine (B178648) adduct | Undergoes recyclization to form pyrazolones. |
| Hydride-induced Cleavage | Unsaturated acylmetalate | Undergoes ring closure and reductive elimination. |
| Phosphine-catalyzed Annulation | Zwitterionic species | Determines the regioselectivity and stereoselectivity of the reaction. |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Methyl 4-oxo-4H-pyran-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-dimensional NMR spectroscopy examines the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. The position of a signal in the NMR spectrum, known as the chemical shift (δ), is indicative of the electronic environment surrounding the nucleus. Electronegative atoms or groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield).
In the ¹H NMR spectrum of a related compound, methyl acetate (B1210297), the methyl protons adjacent to the oxygen atom (Hb) are more deshielded and appear at a higher chemical shift (3.65 ppm) compared to the protons of the acetyl group (Ha) at 2.05 ppm. pressbooks.pub This principle helps in assigning the proton signals in Methyl 4-oxo-4H-pyran-2-carboxylate.
For Methyl 4-oxo-4H-pyran-2-carboxylate, the expected ¹H NMR signals would correspond to the protons on the pyran ring and the methyl group of the ester. The protons on the heterocyclic ring are expected to appear at higher chemical shifts due to the influence of the oxygen atom and the carbonyl group.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons in carbonyl groups typically appear at very high chemical shifts (around 160-220 ppm), while carbons attached to oxygen atoms also show significant downfield shifts. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-oxo-4H-pyran-2-carboxylate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~7.0-8.0 | ~140-150 |
| C3-H | ~6.0-7.0 | ~110-120 |
| C5-H | ~6.0-7.0 | ~110-120 |
| C6-H | ~7.5-8.5 | ~150-160 |
| OCH₃ | ~3.8-4.0 | ~50-60 |
| C=O (Ester) | - | ~160-170 |
| C=O (Ring) | - | ~170-180 |
Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecule. For Methyl 4-oxo-4H-pyran-2-carboxylate, COSY would show correlations between the protons on the pyran ring that are within two to three bonds of each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for unambiguously assigning the carbon signals based on the known proton assignments.
A detailed analysis of chemical shifts provides insight into the electronic environment of each nucleus. The electron-withdrawing nature of the carbonyl groups and the ring oxygen in Methyl 4-oxo-4H-pyran-2-carboxylate will cause the ring protons and carbons to be significantly deshielded, resulting in higher chemical shift values.
Coupling constants (J-values), measured in Hertz (Hz), provide information about the dihedral angle between adjacent protons and the number of bonds separating them. The magnitude of the coupling constant between protons on the pyran ring can help to confirm their relative positions (ortho, meta, or para-like relationships).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
For Methyl 4-oxo-4H-pyran-2-carboxylate, the key functional groups and their expected IR absorption ranges are:
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
C=O stretch (ketone in the ring): Another strong absorption band is anticipated around 1650-1680 cm⁻¹.
C-O-C stretch (ether in the ring and ester): These will appear as characteristic bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
C=C stretch (aromatic-like ring): Absorptions for the carbon-carbon double bonds in the pyran ring are expected in the 1500-1600 cm⁻¹ region.
For a related compound, 4-oxo-4H-pyran-2-carboxylic acid, the presence of a carboxylic acid group would be indicated by a broad O-H stretch from approximately 2500-3300 cm⁻¹. bldpharm.com The esterification to form Methyl 4-oxo-4H-pyran-2-carboxylate would result in the disappearance of this broad O-H band and the appearance of the characteristic ester C=O stretch.
Table 2: Characteristic IR Absorption Bands for Methyl 4-oxo-4H-pyran-2-carboxylate
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C=O Stretch (Ring Ketone) | 1650 - 1680 |
| C-O-C Stretch | 1000 - 1300 |
| C=C Stretch (Ring) | 1500 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.
The molecular formula of Methyl 4-oxo-4H-pyran-2-carboxylate is C₇H₆O₄, which gives it a molecular weight of approximately 154.12 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like Methyl 4-oxo-4H-pyran-2-carboxylate. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, typically as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
For Methyl 4-oxo-4H-pyran-2-carboxylate, an ESI-MS spectrum would likely show a prominent peak at m/z 155.03, corresponding to the protonated molecule [C₇H₆O₄ + H]⁺. The high-resolution capabilities of modern mass spectrometers can confirm the elemental composition of the ion with high accuracy.
Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Table 3: Expected Mass Spectrometry Data for Methyl 4-oxo-4H-pyran-2-carboxylate
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 155.03 | Protonated molecule |
| [M+Na]⁺ | 177.01 | Sodium adduct |
| [M-OCH₃]⁺ | 123.01 | Loss of the methoxy (B1213986) group |
| [M-COOCH₃]⁺ | 95.01 | Loss of the carbomethoxy group |
Note: The exact m/z values are calculated based on the most abundant isotopes of each element.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, revealing the exact positions of atoms and the bonds between them. This provides unambiguous proof of the molecular structure and offers insights into conformations, bond lengths, bond angles, and intermolecular interactions in the solid state.
A hypothetical data table for the kind of information that would be obtained from such an analysis is presented below.
Table 1: Representative Crystal Data for a 4-Oxo-4H-pyran Derivative This table is illustrative and based on data for analogous compounds like Ethyl 4H-pyran-4-one-2-carboxylate. bldpharm.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 7.78 Å, b = 6.47 Å, c = 15.11 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume (V) | 761 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Structural Features | Planar pyranone ring, defined ester conformation |
Chromatographic Methods for Purification and Analysis (e.g., TLC, HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and analytical assessment of Methyl 4-oxo-4H-pyran-2-carboxylate. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method used to monitor the progress of chemical reactions and assess the purity of a sample. For 4H-pyran derivatives, TLC is commonly employed using a silica (B1680970) gel plate as the stationary phase. nanobioletters.com The separation is achieved by varying the polarity of the mobile phase. A common solvent system for related compounds involves a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. nanobioletters.comresearchgate.net The compound's retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification under specific conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique used for the analysis and purification of compounds. For pyran derivatives, reverse-phase HPLC (RP-HPLC) is a common and effective method. In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.
Research on analogous compounds shows that a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes, is effective. sielc.comsielc.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyranone chromophore absorbs strongly. This method allows for the accurate determination of purity and can be scaled up for preparative purification. sielc.com
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that Methyl 4-oxo-4H-pyran-2-carboxylate is a relatively small organic molecule, GC could potentially be used for its analysis. The sample would be vaporized and passed through a column with a specific stationary phase. The retention time, or the time it takes for the compound to travel through the column, would be a key identifier. However, specific applications of GC for this particular compound are not widely detailed in the reviewed literature, with liquid chromatography methods being more commonly cited for related structures.
Table 2: Representative Chromatographic Conditions for Analysis of 4-Oxo-4H-pyran Derivatives This table is based on typical methods used for analogous compounds.
| Method | Stationary Phase | Mobile Phase / Conditions | Application |
|---|---|---|---|
| TLC | Silica Gel | n-Hexane : Ethyl Acetate (60:40 v/v) nanobioletters.comresearchgate.net | Reaction monitoring, Purity check |
| HPLC | Reverse Phase (e.g., C18) | Acetonitrile and Water with Phosphoric or Formic Acid sielc.comsielc.com | Purity analysis, Quantitative determination, Purification |
Synthesis and Chemical Transformations of Methyl 4 Oxo 4h Pyran 2 Carboxylate Derivatives and Analogs
Alkylated and Arylated Derivatives
The introduction of alkyl and aryl groups onto the pyranone ring is a key strategy for diversifying its structure. Cross-coupling reactions are a primary method for achieving this. For instance, synthetic 2-pyrones can be functionalized through Sonogashira, Suzuki, and Negishi cross-coupling reactions starting from a halogenated pyrone precursor, such as 4-bromo-6-methyl-2-pyrone, to yield a variety of 4-substituted-6-methyl-2-pyrones. researchgate.net
Another approach involves multicomponent reactions. A three-component reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, an aryl aldehyde, and thioacetamide, catalyzed by p-toluenesulfonic acid, efficiently produces N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives. researchgate.net This reaction proceeds well with a range of aryl aldehydes, including those with both electron-donating and electron-withdrawing substituents. researchgate.net
Table 1: Examples of Alkylated and Arylated Pyranone Derivatives
| Starting Material | Reagents | Product Type |
|---|---|---|
| 4-Bromo-6-methyl-2-pyrone | Organometallic reagents | 4-Alkyl/Aryl-6-methyl-2-pyrones |
| 4-Hydroxy-6-methyl-2H-pyran-2-one, Aryl aldehyde, Thioacetamide | p-Toluenesulfonic acid | N-[Aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide |
Hydroxylated and Benzyloxy-Substituted Pyranones
Hydroxylated pyranones, such as comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid), are important derivatives. sigmaaldrich.com The synthesis of benzyloxy-substituted pyranones has also been well-documented. For example, 4-oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid can be synthesized from 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one via oxidation with Jones reagent in acetone (B3395972) and water. prepchem.com This process involves the careful addition of the reagent at controlled temperatures, followed by crystallization to isolate the desired product. prepchem.com
Furthermore, derivatives of kojic acid, which features a hydroxylated pyranone core, have been synthesized to explore their biological activities. nih.gov One such derivative is (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate. nih.gov
Carboxamide and Ester Derivatives
The ester functional group at the C-2 position of methyl 4-oxo-4H-pyran-2-carboxylate is a prime site for modification. Amidation is a common transformation. For instance, 4-oxo-4H-pyran-2,6-dicarboxamide can be synthesized by treating diethyl chelidonate with an aqueous solution of ammonia (B1221849) at low temperatures. nih.govacs.org The resulting fine precipitate is then filtered and washed to yield the dicarboxamide. nih.govacs.org
Ester derivatives are also readily accessible. Ethyl 4H-pyran-4-one-2-carboxylate, also known as ethyl comanate, is synthesized via the thermal decarboxylation of monoethyl chelidonate. mdpi.com This compound itself is a valuable precursor for creating various fused-ring heterocyclic systems. mdpi.com In some preparations of pyran-4-one from chelidonic acid, incomplete hydrolysis of the intermediate diester can lead to the formation of ethyl 4H-pyran-4-one-2-carboxylate as a side-product. mdpi.com
Table 2: Synthesis of Carboxamide and Ester Derivatives
| Starting Material | Reagents | Product |
|---|---|---|
| Diethyl chelidonate | Aqueous ammonia | 4-Oxo-4H-pyran-2,6-dicarboxamide |
| Monoethyl chelidonate | Heat | Ethyl 4H-pyran-4-one-2-carboxylate |
Functionalization at Various Ring Positions
Functionalization is not limited to the C-2 position. The Vilsmeier-Haack reaction, for example, allows for formylation at other ring positions. This reaction has been used to prepare various 3-formylchromone derivatives. mdpi.com In a specific instance, masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes have been synthesized. univ.kiev.ua This involves the acetoacetylation of various ylideneacetonitriles with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, followed by treatment with perchloric acid to yield quaternary azolium salts, which act as synthetic equivalents of the aldehyde. univ.kiev.ua
Design and Synthesis of Spirocompounds and Fused Heterocycles
The pyranone ring is a valuable scaffold for constructing more complex molecular architectures like spirocompounds and fused heterocycles. The synthesis of new thiazolidines and spirothiazolidines has been achieved starting from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide. nih.gov These hydrazones can undergo cyclocondensation with mercaptoacetic acid to produce the target spiro compounds. nih.gov
Furthermore, the pyranone ring can participate in cycloaddition reactions. For example, the reactions of 4-pyrones with azomethine ylides provide a chemoselective method for constructing multisubstituted pyrano[2,3-c]pyrrolidines. mdpi.com
Thioether and Nitrogen-Containing Analogs
The synthesis of pyranone analogs containing sulfur or nitrogen has been explored to create novel heterocyclic systems. Thioether derivatives can be synthesized through multicomponent reactions. For example, N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives are formed from the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, an aryl aldehyde, and thioacetamide. researchgate.net
Nitrogen-containing analogs, such as pyridones, can be synthesized from pyranone precursors. For instance, a series of 2-pyrone derivatives can be converted to their corresponding pyridin-2(1H)-one analogs. researchgate.netsioc-journal.cn Additionally, a process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid involves the reaction of a piperidone derivative with a sulfur powder and cyanamide, eventually leading to a fused thiazole (B1198619) ring system. google.com
Table 3: Synthesis of Thioether and Nitrogen-Containing Analogs
| Precursor | Reagents | Analog Type |
|---|---|---|
| 4-Hydroxy-6-methyl-2H-pyran-2-one, Aryl aldehyde | Thioacetamide, p-TsOH | Thioacetamide derivative |
| 2-Pyrone derivatives | Amines/Ammonia | Pyridin-2(1H)-one analogs |
| 1-Methyl-4-piperidone | Sulfur, Cyanamide | Thiazolopyridine derivative |
Synthesis of Polycyclic Pyrone Derivatives
The pyranone framework can be extended to form polycyclic systems. A notable example is the synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a derivative of kojic acid that incorporates a naphthalene (B1677914) moiety. nih.gov Another strategy involves the Vilsmeier-Haack formylation of acetyl-dihydroxy-methylbenzopyran to create 3-formylchromone derivatives, which are fused polycyclic systems. mdpi.com Doubly decarboxylative reactions between coumarin-3-carboxylic acids or chromone-3-carboxylic acids and pyridylacetic acid can also lead to the formation of complex polycyclic structures under mild conditions. nih.gov
Chelation Chemistry of Pyrone Derivatives
The pyrone scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds that exhibit significant metal-chelating properties. researchgate.net The ability of these compounds to bind metal ions is primarily attributed to the presence of oxygen donor atoms, typically a carbonyl group and a hydroxyl group, positioned to form a stable five- or six-membered ring with a metal center. researchgate.netiosrjournals.org This section explores the chelation chemistry of pyrone derivatives, with a focus on analogs and structures relevant to Methyl 4-oxo-4H-pyran-2-carboxylate.
Hydroxypyrones, in particular, are recognized as excellent O,O-chelating ligands. researchgate.net The hydroxyl group can be readily deprotonated, allowing the molecule to act as a bidentate anionic ligand, which enhances its coordination to metal cations. researchgate.net This characteristic makes hydroxypyrone derivatives powerful chelators for a wide array of metal ions. Research has demonstrated their high affinity for trivalent ions like iron(III), aluminum(III), gallium(III), and indium(III), as well as divalent transition metal ions such as copper(II) and zinc(II). researchgate.netnih.govacs.org The interaction is not limited to these, as complex formation with ruthenium(II) and platinum(II) has also been reported. researchgate.net
The coordination properties of pyrone derivatives have been extensively studied using various analytical techniques. UV-Visible spectrophotometry is a common method to observe complex formation, where a significant bathochromic (red) shift in the absorption wavelength indicates successful chelation. researchgate.net For instance, the interaction between 3-hydroxy-pyrone derivatives and cupric ions resulted in a wavelength shift of up to 41 nm. researchgate.net More detailed structural information is often obtained through X-ray crystallography, which can determine the precise binding mode and coordination geometry of the resulting metal complexes. researchgate.netacs.org
Derivatives of 4-oxo-4H-pyran, such as chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), also demonstrate versatile coordinating behavior. The chelidonate dianion can act as a bridging ligand between multiple metal centers, leading to the formation of coordination polymers. researchgate.net Studies on cobalt(II) and zinc(II) complexes with chelidonate have revealed its ability to engage in different coordination modes, highlighting the structural diversity of its metal complexes. researchgate.net
The design of novel pyrone-based chelators is an active area of research. By modifying the pyrone core with various functional groups or linking multiple pyrone units, chemists can fine-tune the pharmacokinetic properties and metal ion selectivity of the resulting molecules. nih.gov For example, a new bis-3-hydroxy-4-pyrone ligand was designed to have increased solubility and membrane-crossing ability, showing a high sequestering capacity for Fe(III) and Al(III). nih.gov Similarly, a macrocyclic chelator incorporating three 3-hydroxy-4-pyrone arms was synthesized and shown to form stable, well-defined complexes with Ga(III), In(III), Fe(III), and Cu(II). acs.org
Table 1: Examples of Pyrone-Based Chelators and Their Metal Ion Interactions
| Pyrone Derivative/Analog | Metal Ions Chelated | Key Research Findings | References |
|---|---|---|---|
| 3-Hydroxy-pyrone derivatives | Ga³⁺, Al³⁺, Fe³⁺, In³⁺, Zn²⁺, Cu²⁺, Ru²⁺, Pt²⁺ | Powerful O,O-chelating agents; complex formation confirmed by UV-Vis spectroscopy. | researchgate.net |
| 3-Hydroxy-2H-pyran-2-one | Zn²⁺, Co²⁺ | Forms tetrahedral metal complexes; mode of binding determined by X-ray crystallography. | researchgate.net |
| 3-Hydroxy-4H-pyran-4-one | Zn²⁺, Co²⁺ | Binds as a bidentate ligand to form stable metal complexes. | researchgate.net |
| Bis-3-hydroxy-4-pyrone (L9) | Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺ | Designed for improved pharmacokinetics; shows high sequestering capacity for Fe(III) and Al(III). | nih.gov |
| Macrocyclic 3-hydroxy-4-pyrone (H₃NOKA) | Ga³⁺, In³⁺, Fe³⁺, Cu²⁺ | Forms stable octahedral (Ga, Fe) and square-pyramidal (Cu) complexes; characterized by X-ray crystallography. | acs.org |
The structural characterization of these metal-pyrone complexes provides fundamental insights into their stability and geometry.
Table 2: Structural and Spectroscopic Data for Selected Pyrone Metal Complexes
| Complex | Metal Ion | Coordination Geometry | Characterization Method | Reference |
|---|---|---|---|---|
| [(TpPh,Me)M(3,2-pyrone)] | Zn²⁺, Co²⁺ | Tetrahedral | X-ray Crystallography | researchgate.net |
| [Ga(NOKA)] | Ga³⁺ | Distorted Octahedral | X-ray Crystallography, ¹H NMR | acs.org |
| [Fe(NOKA)] | Fe³⁺ | Distorted Octahedral | X-ray Crystallography | acs.org |
| [Cu(HNOKA)] | Cu²⁺ | Distorted Square-Pyramidal | X-ray Crystallography | acs.org |
| [Co(chel)(dmso)(OH₂)₃]·H₂O | Co²⁺ | Not specified in abstract | X-ray Crystallography | researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
The pyran-4-one core of Methyl 4-oxo-4H-pyran-2-carboxylate is a privileged scaffold found in numerous natural products and biologically active compounds. researchgate.net This makes it an attractive starting material for synthetic chemists aiming to construct complex molecular frameworks. The strategic placement of the methyl ester and the ketone functionality, along with the inherent reactivity of the pyran ring, provides multiple avenues for chemical modification and elaboration.
Precursors for Heterocyclic Systems
The transformation of the pyran ring in Methyl 4-oxo-4H-pyran-2-carboxylate into other heterocyclic systems is a cornerstone of its synthetic utility. The compound's reactivity allows for the construction of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.
Dihydropyridines and Dihydropyrimidines: The pyran ring can be readily converted into dihydropyridine (B1217469) and dihydropyrimidine (B8664642) scaffolds. For instance, reaction with appropriate nitrogen nucleophiles can lead to ring-opening and subsequent recyclization to form these six-membered nitrogen heterocycles. These transformations are valuable for generating libraries of compounds with potential biological activities. nih.govmdpi.com
Chromones and Coumarins: The pyran-4-one moiety is a key structural element of chromones and coumarins, two classes of compounds with a wide range of pharmacological properties. ijrar.orgnih.gov Synthetic strategies often involve the condensation of phenolic precursors, but the use of pre-formed pyran-4-one derivatives like Methyl 4-oxo-4H-pyran-2-carboxylate can offer alternative and efficient routes to these bicyclic systems. mdpi.comnih.gov For example, tandem reactions involving Michael additions and subsequent cyclizations can be employed to construct coumarin (B35378) derivatives. nih.gov
Oxadiazoles: The methyl ester functionality of the title compound can be converted into a hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles. These five-membered heterocyclic rings are known to exhibit a variety of biological activities. The synthesis generally involves the cyclization of the acyl hydrazide with a suitable one-carbon synthon. ipbcams.ac.cnresearchgate.net
The following table summarizes the transformation of Methyl 4-oxo-4H-pyran-2-carboxylate into various heterocyclic systems.
| Starting Material | Reagents and Conditions | Resulting Heterocycle |
| Methyl 4-oxo-4H-pyran-2-carboxylate | Nitrogen Nucleophiles (e.g., amines, ureas) | Dihydropyridines, Dihydropyrimidines |
| Methyl 4-oxo-4H-pyran-2-carboxylate | Phenolic Precursors, Condensation Reactions | Chromones, Coumarins |
| Methyl 4-oxo-4H-pyran-2-carboxylate | Hydrazine (B178648), Cyclizing Agents | Oxadiazoles |
Scaffolds for Diverse Molecular Architectures
Beyond its role as a precursor to other heterocycles, the intact pyran-4-one scaffold of Methyl 4-oxo-4H-pyran-2-carboxylate is itself a valuable template for constructing diverse and complex molecular architectures. researchgate.net The presence of both an electrophilic ketone and a modifiable ester group allows for a wide range of chemical transformations.
The reactivity of the pyran-4-one ring allows for various addition and cycloaddition reactions, leading to the formation of fused and spirocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to introduce molecular diversity. guidechem.com Furthermore, the ketone functionality can be targeted by nucleophiles or undergo condensation reactions to append new ring systems. These transformations enable the generation of large and structurally complex molecules from a relatively simple starting material. biofargo.com
Chemical Probes for Biochemical Investigations (Mechanistic Focus)
The inherent reactivity and structural features of Methyl 4-oxo-4H-pyran-2-carboxylate and its derivatives make them useful tools for probing biological systems at a molecular level. bldpharm.com By designing and synthesizing specific analogs, researchers can investigate enzyme mechanisms, map binding pockets, and elucidate the molecular interactions that govern biological processes.
Studies on Enzyme Inhibition Mechanisms (without clinical context)
Derivatives of Methyl 4-oxo-4H-pyran-2-carboxylate have been employed to study the inhibition of various enzymes. The pyran-4-one core can act as a scaffold to which different pharmacophores can be attached, allowing for the systematic investigation of structure-activity relationships. For example, by varying the substituents on the pyran ring, it is possible to understand the specific interactions that lead to enzyme inhibition. These studies provide valuable insights into the active site topology and the catalytic mechanism of the target enzyme. nih.gov
Ligand Design for Mechanistic Biochemical Assays
The design of specific ligands is crucial for the development of robust and informative biochemical assays. Methyl 4-oxo-4H-pyran-2-carboxylate can serve as a starting point for the synthesis of such ligands. For instance, the ester group can be modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, allowing for the detection and quantification of binding events. These tailored ligands are instrumental in high-throughput screening campaigns and in detailed mechanistic studies of protein-ligand interactions. nih.gov
Investigation of Interactions with Biological Systems at a Molecular Level
The ability to systematically modify the structure of Methyl 4-oxo-4H-pyran-2-carboxylate allows for a detailed investigation of its interactions with biological macromolecules. By introducing specific functional groups at different positions on the pyran ring, researchers can probe the importance of hydrogen bonding, hydrophobic interactions, and electrostatic interactions in the binding process. These studies, often complemented by computational modeling, provide a molecular-level understanding of how small molecules recognize and interact with their biological targets. nih.gov
Applications in Materials Science
Building Blocks for New Materials
The 4-oxo-4H-pyran framework is a recognized and versatile scaffold in organic synthesis, serving as a foundational unit for the construction of more complex molecular architectures and heterocyclic systems. mdpi.commdpi.comnih.gov This versatility extends to the synthesis of novel materials, where derivatives of Methyl 4-oxo-4H-pyran-2-carboxylate are employed in various synthetic strategies.
One significant application lies in multicomponent reactions, which are efficient processes for creating diverse molecular structures with high atom economy. mdpi.com The pyran ring system can undergo various transformations, making it an ideal candidate for such reactions. For instance, derivatives of 4-oxo-4H-pyran have been utilized in the synthesis of complex pyran derivatives through tandem Knoevenagel-Michael protocols. mdpi.com
Furthermore, the related compound, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), has been instrumental in the development of coordination polymers. wisconsin.eduresearchgate.net In these materials, the chelidonate dianion acts as a bridging ligand, coordinating with metal centers to form one-, two-, or three-dimensional metallosupramolecular structures. researchgate.net This demonstrates the potential of the pyran-4-one skeleton, present in Methyl 4-oxo-4H-pyran-2-carboxylate, to be a key component in the design and synthesis of novel coordination polymers with potentially interesting magnetic or catalytic properties. The ability of the pyran ring and its substituents to be chemically modified allows for the fine-tuning of the resulting material's properties.
Development of Molecules with Specific Photophysical Properties (e.g., Fluorophores)
The development of new fluorescent molecules is a significant area of materials science, with applications ranging from bio-imaging to optoelectronic devices. The 4-pyrone core, a key feature of Methyl 4-oxo-4H-pyran-2-carboxylate, serves as a valuable platform for the design of novel fluorophores. mdpi.com
Research has shown that the functionalization of the 2-methyl-4-pyrone system can lead to the creation of conjugated "push-pull" systems and isoxazolyl-substituted 4-pyrones. mdpi.com These modifications can result in molecules with desirable photophysical properties, including significant Stokes shifts and good quantum yields. For example, a straightforward approach involving the enamination of 2-methyl-4-pyrones has been developed to create a new class of conjugated pyrans. The resulting 2-(2-(dimethylamino)vinyl)-4-pyrones are highly reactive and can be further modified to produce a variety of conjugated structures with interesting optical characteristics. mdpi.com
The photophysical properties of these pyran-based fluorophores are highly dependent on their molecular structure and the surrounding environment. For instance, some enamino-substituted 4-pyrones exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent, accompanied by a strong increase in fluorescence intensity in alcohols. mdpi.com This sensitivity to the environment makes them potentially useful as molecular sensors.
The table below summarizes the photophysical properties of a selected enamino-substituted 4-pyrone derivative in various solvents, illustrating the effect of solvent polarity on its absorption and emission spectra. mdpi.com
Table 1: Photophysical Data for Compound 5a in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Toluene (B28343) | 449 | 509 | 60 | 0.04 |
| Dioxane | 451 | 522 | 71 | 0.02 |
| Chloroform | 460 | 536 | 76 | 0.01 |
| Acetonitrile (B52724) | 462 | 560 | 98 | <0.01 |
| Ethanol | 453 | 586 | 133 | 0.02 |
Data sourced from a study on 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones. mdpi.com
Furthermore, the introduction of different aromatic groups into the pyran structure can regulate the crystallization abilities and mechanochromic properties of the resulting fluorescent molecules. rsc.org For example, certain tetraaryl-4H-pyran derivatives exhibit aggregation-induced emission (AIE) and mechanochromic (MC) activities, where their fluorescence properties change in response to mechanical stimuli. rsc.org
Supramolecular Chemistry and Trapping Agents
The structural features of Methyl 4-oxo-4H-pyran-2-carboxylate also lend themselves to applications in supramolecular chemistry. The presence of carbonyl and ether oxygen atoms allows the molecule to participate in non-covalent interactions, such as hydrogen bonding, which are the cornerstone of supramolecular assembly.
The crystal structure of the related ethyl 4H-pyran-4-one-2-carboxylate reveals the formation of parallel planar ribbons through weak C-H···O hydrogen bonds. mdpi.com This demonstrates the inherent ability of the pyran-4-one framework to self-assemble into ordered structures. This propensity for forming hydrogen-bonded networks is a key principle in the design of more complex supramolecular architectures.
In the context of host-guest chemistry, the pyranone ring can act as a ligand, coordinating with metal ions to form stable complexes. mdpi.com This interaction is fundamental to the construction of coordination polymers, as discussed earlier, which are a class of supramolecular materials.
While not explicitly documented as a "trapping agent" in the traditional sense, the reactivity of the pyran-4-one system suggests its potential in this role. For instance, in Michael addition reactions, the pyranone can act as a Michael acceptor, effectively "trapping" a nucleophile. This type of reactivity is central to many synthetic strategies that use pyranones as building blocks for more complex molecules. mdpi.com The ability to participate in such reactions highlights the potential of Methyl 4-oxo-4H-pyran-2-carboxylate and its derivatives to be used in reactions where the capture of specific chemical species is desired.
Emerging Research Frontiers and Future Directions
Development of Novel and Green Synthetic Methodologies
The synthesis of the pyrone scaffold, the core of Methyl 4-oxo-4H-pyran-2-carboxylate, is undergoing a green revolution. Traditional methods are being replaced by innovative strategies that prioritize sustainability, efficiency, and the use of renewable resources.
A significant advancement is the use of bio-based starting materials. For instance, researchers have developed methods to produce 2-pyrone frameworks from renewable sources like galactaric acid and furfuryl alcohol. scispace.comresearchgate.netrsc.orgresearchgate.net One notable approach involves the statistical design of experiments to optimize and scale up the synthesis of bio-based 2-pyrones from 500 mg to 100 g, incorporating solvent recycling to enhance the process's green credentials. rsc.org
Multicomponent reactions (MCRs) are also emerging as a powerful tool for the efficient, one-pot synthesis of complex pyran derivatives. nih.govmdpi.com These reactions offer high atom economy and reduce waste, aligning with the principles of green chemistry. mdpi.com Furthermore, metal-catalyzed reactions, employing catalysts based on palladium, gold, or nickel, are enabling novel and efficient routes to substituted 2-pyrones under mild conditions. acs.orgnih.gov For example, gold(I) catalysts have been used in cascade reactions of terminal alkynes and propiolic acids to furnish 2-pyrones with diverse substitution patterns. nih.gov
| Starting Material | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Galactaric Acid | Optimized chemical conversion | Renewable feedstock, scalable, solvent recycling | rsc.org |
| Furfuryl Alcohol | Atom-economic reaction sequence | Renewable resource, access to naturally occurring pyrones | scispace.comresearchgate.net |
| β-oxo amides and ethyl cyanoacetate | One-step cyclization | Mild conditions, high yields, ease of handling | sioc-journal.cn |
| Alkynes and CO₂ | Nickel-catalyzed reaction | Utilization of CO₂, formation of 2-pyrone derivatives | acs.org |
Exploration of Undiscovered Reactivity Patterns
The unique structure of the pyrone ring in Methyl 4-oxo-4H-pyran-2-carboxylate, featuring a conjugated diene and an ester group, makes it a versatile building block for organic synthesis. nih.gov Current research is focused on uncovering new reactivity patterns to construct complex molecular architectures.
One area of intense exploration is the use of pyrones as cycloaddition partners. 2-Pyrones can act as 1,3-butadiene (B125203) equivalents in Diels-Alder reactions, providing access to functionalized bicyclic structures. acs.orgacs.org A recent innovation involves a strain-release cycloaddition of photochemically generated azirines with pyrones, yielding novel polycyclic aza-heterocycles that are of interest for creating molecules with complex three-dimensional shapes. acs.orgacs.org
The functionalization of the pyrone ring itself is another active frontier. While electrophilic substitution at positions 3 and 5 is a known modification, newer methods like palladium-catalyzed carbofunctionalization are being developed for more selective transformations. mdpi.com Moreover, the introduction of highly reactive groups, such as an enamino moiety, onto the pyrone scaffold creates versatile substrates for subsequent reactions. These enamino-substituted pyrones can react with various nucleophiles and 1,3-dipoles to generate conjugated push-pull systems and other valuable structures without the opening of the pyrone ring. mdpi.com The reaction of 4-pyrones with amines to yield 4-pyridones is another established transformation that continues to be explored for creating new derivatives. wikipedia.org
Advanced Characterization Techniques for Complex Pyranone Structures
The detailed understanding of complex structures derived from Methyl 4-oxo-4H-pyran-2-carboxylate relies on a suite of characterization techniques. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry remain fundamental for elucidating molecular structures. mdpi.commdpi.com Single-crystal X-ray diffraction is invaluable for unambiguously determining three-dimensional structures and stereochemistry, as demonstrated in the analysis of pyrone-derived bicyclic systems and other derivatives. acs.orgacs.orgmdpi.com
Looking forward, the characterization of more complex pyranone-based materials and assemblies will necessitate the use of more advanced techniques. gatech.edu Synchrotron-based methods like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can probe the microstructure of thin films, while X-ray Fluorescence (XRF) can map elemental composition. gatech.edu Electron microscopy techniques, including Cathodoluminescence Scanning Electron Microscopy (CL-SEM) and Transmission Electron Microscopy (TEM), offer high-resolution morphological and phase information. gatech.edu These advanced tools will be crucial for correlating the nano- and micro-scale structure of pyranone-based materials with their functional properties.
Theoretical Insights into Pyrone Chemistry and Reaction Pathways
Computational chemistry provides powerful insights into the reactivity and properties of pyrones, guiding experimental work. Density Functional Theory (DFT) is a key tool used to investigate reaction mechanisms and predict outcomes. For example, DFT studies have elucidated the multi-stage pathway for the formation of 2-pyrone derivatives from the nickel-catalyzed reaction of alkynes with carbon dioxide. acs.orgaun.edu.eg These studies revealed that two competitive pathways, one kinetically and the other thermodynamically favored, can operate depending on the reaction conditions. acs.orgaun.edu.eg
Combined Quantum Mechanics and Molecular Mechanics (QM/MM) methods are employed to study enzymatic reactions involving pyrones. A QM/MM study of the hydrolysis of 2-pyrone-4,6-dicarboxylate (PDC) by the enzyme LigI detailed the three-step catalytic mechanism, including nucleophilic attack, ring cleavage, and proton transfer, and identified key amino acid residues involved in the process. nih.gov
Computational analysis is also critical for understanding selectivity in complex reactions. In the strain-release cycloaddition of azirines and pyrones, distortion/interaction analysis suggested that the energetic penalty associated with the deformation of the azirine is the primary factor controlling the observed selectivity for the kinetic product. acs.orgacs.org
| Method | Focus of Study | Key Finding | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Ni-catalyzed formation of 2-pyrones from alkynes and CO₂ | Reaction proceeds in three stages with two competing pathways (kinetic vs. thermodynamic control). | acs.orgaun.edu.eg |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic hydrolysis of 2-pyrone-4,6-dicarboxylate | Elucidation of a three-step catalytic mechanism and the role of specific amino acid residues. | nih.gov |
| Computational Analysis (Distortion/Interaction) | Cycloaddition of azirines and pyrones | The energetic penalty of azirine deformation is the main factor controlling reaction selectivity. | acs.orgacs.org |
Design of Pyrone-based Scaffolds for New Chemical Applications (non-clinical)
The inherent reactivity and functionality of the pyrone scaffold make it an attractive platform for designing molecules with novel non-clinical applications. The ability to modify the pyrone ring and its substituents allows for the fine-tuning of chemical and physical properties.
One promising area is the development of advanced materials. Pyrone derivatives are being used as building blocks for the synthesis of fluorophores and molecular dyes. mdpi.com For instance, the creation of conjugated push-pull systems based on the 4-pyrone structure has led to compounds with valuable photophysical properties, such as large Stokes shifts and good quantum yields, which are desirable for optical applications. mdpi.com
The pyrone framework is also being incorporated into more complex molecular architectures. As seen in the cycloaddition with azirines, pyrones are key to constructing polycyclic aza-heterocycles with intricate 3D structures. acs.orgacs.org Such scaffolds are of interest in diversity-oriented synthesis to explore new chemical space. Furthermore, the ability of hydroxypyrones to chelate metal ions is being explored in bioinorganic chemistry, which could lead to applications in catalysis or sensing. researchgate.net The antioxidant properties of certain pyranone derivatives also suggest their potential use as stabilizing agents in various materials. rsc.org
| Application Area | Description | Key Pyrone Feature | Reference |
|---|---|---|---|
| Fluorophores/Dyes | Synthesis of conjugated push-pull systems with desirable photophysical properties. | Electron-withdrawing pyrone ring, tunable via substituents. | mdpi.com |
| Complex Molecule Synthesis | Used as a dienophile in cycloaddition reactions to create polycyclic heterocycles. | Conjugated diene system for Diels-Alder reactivity. | acs.orgacs.org |
| Metal Chelation | Hydroxypyrone derivatives act as effective ligands for various metal ions. | Bidentate chelating ability of the hydroxy and keto groups. | researchgate.net |
| Antioxidants | Derivatives like DDMP show radical scavenging activity. | Unstable enol structure contributes to antioxidant properties. | rsc.org |
Sustainable Chemistry Approaches in Pyrone Synthesis
Sustainable chemistry principles are increasingly integral to the synthesis of pyrones like Methyl 4-oxo-4H-pyran-2-carboxylate. This approach extends beyond just using renewable starting materials to encompass the entire lifecycle of a chemical process.
A cornerstone of sustainable pyrone synthesis is the move away from fossil-based feedstocks towards renewable resources such as galactaric acid and furfuryl alcohol, which are derived from biomass. researchgate.netrsc.orgresearchgate.net This shift reduces the carbon footprint of the synthesis.
The development of atom-economic reactions is another key aspect. scispace.com Methodologies like multicomponent reactions (MCRs) are inherently sustainable as they combine multiple reactants in a single step, maximizing the incorporation of starting materials into the final product and minimizing waste. nih.gov Catalysis plays a vital role, with an emphasis on using green catalysts that are efficient, recyclable, and non-toxic. Research into using water as a reaction solvent further enhances the environmental friendliness of these synthetic protocols. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-oxo-4H-pyran-2-carboxylate, and how do reaction conditions influence product yield?
- Methodological Answer: The compound is typically synthesized via cyclocondensation or Friedel-Crafts acylation. For example, analogous pyran derivatives are prepared using aluminum chloride (AlCl₃) as a catalyst in 1,2-dichlorobenzene at elevated temperatures (378 K), followed by recrystallization from ethanol to isolate the product . Reaction conditions such as solvent polarity, catalyst loading, and temperature significantly impact yield. For ester formation, ethyl chloro-oxoacetate is often employed under basic conditions (e.g., triethylamine) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing Methyl 4-oxo-4H-pyran-2-carboxylate, and what key spectral features should researchers monitor?
- Methodological Answer: Key techniques include:
- IR Spectroscopy: Monitor carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the lactone and ester groups .
- NMR Spectroscopy:
- ¹H NMR: Look for downfield signals (δ 6.5–8.0 ppm) corresponding to aromatic protons and methyl ester singlet (~δ 3.6–3.8 ppm) .
- ¹³C NMR: Identify carbonyl carbons (C=O) at ~165–180 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 245 for related compounds) and fragmentation patterns confirm molecular weight and structural motifs .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental data in the crystal structure determination of Methyl 4-oxo-4H-pyran-2-carboxylate using SHELX software?
- Methodological Answer: Discrepancies often arise from disordered atoms or twinning. In SHELXL, employ:
- Phase Annealing: Optimize initial phases via simulated annealing to resolve ambiguous electron density .
- Restraints: Apply geometric constraints (bond lengths/angles) based on similar structures to refine disordered regions .
- Validation Tools: Use R-factor convergence tests and difference density maps to iteratively improve the model. For example, weak C–H⋯π or hydrogen-bonding interactions may require manual adjustment .
Q. What strategies are employed to optimize reaction conditions for minimizing byproduct formation during the synthesis of Methyl 4-oxo-4H-pyran-2-carboxylate derivatives?
- Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to improve regioselectivity in cyclization steps .
- Solvent Optimization: High-polarity solvents (e.g., 1,2-dichlorobenzene) enhance reaction homogeneity and reduce side reactions .
- Temperature Control: Stepwise heating (e.g., 378 K for 5 hours) prevents thermal decomposition of intermediates .
- Chromatographic Purification: Use gradient elution (e.g., 15% EtOAc in pentane) to separate isomers or byproducts .
Q. How can computational modeling complement experimental data in predicting the reactivity of Methyl 4-oxo-4H-pyran-2-carboxylate in nucleophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the C-2 carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack .
- MD Simulations: Model solvent effects to optimize reaction trajectories and transition states. Tools like Gaussian or ORCA are recommended .
- Docking Studies: Predict binding affinities for biological applications (e.g., enzyme inhibition) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) regarding the stereochemistry of Methyl 4-oxo-4H-pyran-2-carboxylate derivatives?
- Methodological Answer:
- X-ray Crystallography: Use SHELX-refined structures to unambiguously assign stereochemistry. For example, in related pyrroloquinoline derivatives, NMR alone failed to resolve cis/trans isomerism, necessitating single-crystal X-ray analysis .
- NOESY NMR: Detect spatial proximity of protons to infer stereochemical relationships when crystallography is unavailable .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
